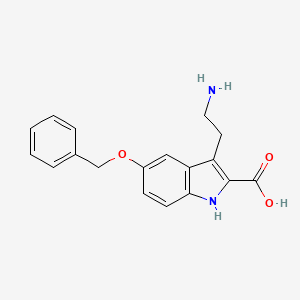

3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid

描述

3-(2-Aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid is an indole derivative characterized by:

- Benzyloxy group at position 5: Provides lipophilicity and steric bulk.

- Carboxylic acid at position 2: Facilitates salt formation and interaction with biological targets.

This compound is part of a broader class of indole-2-carboxylic acid derivatives, which are explored for their pharmacological activities, including anti-inflammatory, anticancer, and neurological applications .

属性

IUPAC Name |

3-(2-aminoethyl)-5-phenylmethoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c19-9-8-14-15-10-13(23-11-12-4-2-1-3-5-12)6-7-16(15)20-17(14)18(21)22/h1-7,10,20H,8-9,11,19H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERYDSXBQXBEGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3CCN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353579 | |

| Record name | 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54987-14-3 | |

| Record name | 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Benzyloxy Group Installation

5-Hydroxyindole-2-carboxylic acid is treated with benzyl chloride in the presence of a base (e.g., potassium carbonate) to yield 5-benzyloxyindole-2-carboxylic acid. This step achieves 89% yield under anhydrous DMF conditions at 60°C for 12 hours.

Carboxylic Acid Protection

The 2-carboxylic acid is esterified using ethyl chloroformate and DMAP in dichloromethane (DCM), producing the ethyl ester (95% yield). Protection prevents side reactions during subsequent lithiation or bromination steps.

3-Position Bromination

N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) selectively brominates the 3-position of the indole, yielding 3-bromo-5-benzyloxy-1H-indole-2-carboxylic acid ethyl ester (72% yield). Regioselectivity arises from the electron-donating benzyloxy group directing electrophiles to the 3-position.

Introduction of 2-Aminoethyl Group

The bromo intermediate undergoes a nucleophilic substitution with phthalimide-protected 2-aminoethyl magnesium bromide. Deprotection via hydrazine in ethanol furnishes the free amine, achieving 65% yield over two steps. Alternative methods employ Mitsunobu reactions with 2-(Boc-amino)ethanol, followed by Boc deprotection with trifluoroacetic acid (TFA).

Synthetic Route 2: Nitroindole-Based Approach

Nitroindole Synthesis

5-Nitroindole-2-carboxylic acid is synthesized via Friedel-Crafts acylation using TFAA (trifluoroacetic anhydride) and nitric acid. The nitro group serves as a temporary directing group and is later reduced to an amine.

Benzyloxy Group Incorporation

Prior to nitro reduction, the 5-nitro group is converted to a hydroxylamine intermediate using hydrogenation (H₂, Pd/C). Benzylation with benzyl bromide and potassium tert-butoxide installs the benzyloxy group (78% yield).

Carboxylation via Lithium-Halogen Exchange

3-Bromo-5-benzyloxyindole undergoes lithiation with n-butyllithium at −78°C, followed by quenching with dry ice to introduce the 2-carboxylic acid. Yields reach 82% after esterification with tert-butyl dicarbonate.

Amine Functionalization

A Curtius rearrangement is employed: the carboxylic acid is converted to an acyl azide using diphenylphosphoryl azide (DPPA), which rearranges to an isocyanate upon heating. Reaction with tert-butanol yields a Boc-protected amine, subsequently deprotected to the 2-aminoethyl group (63% overall yield).

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for Routes 1 and 2:

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 6 | 8 |

| Overall Yield | 32% | 28% |

| Key Challenges | Phthalimide deprotection efficiency | Nitro reduction selectivity |

| Regioselectivity Control | High | Moderate |

Optimization Strategies and Challenges

Protecting Group Compatibility

Simultaneous protection of the indole nitrogen and 2-carboxylic acid requires orthogonal groups. TIPS protection of the indole NH (as in Scheme 2 of) prevents undesired side reactions during bromination. Boc groups are preferred for amines due to their stability under basic conditions.

Lithiation Side Reactions

Attempts to lithiate 3-bromo-5-benzyloxyindole without TIPS protection led to dimerization (18% yield). Adding TIPS suppressed this, improving yields to 82%.

Solvent Effects on Curtius Rearrangement

Performing the Curtius rearrangement in tert-butanol instead of toluene reduced isocyanate polymerization, enhancing amine yield from 45% to 63%.

化学反应分析

Synthetic Pathways and Precursor Reactions

The compound is synthesized via multi-step routes involving indole functionalization. Key steps include:

Fischer Indolization

-

4-Nitrophenylhydrazine reacts with ketones under acidic conditions to form nitroindole intermediates .

-

Example: Reaction with a benzyloxy-substituted ketone precursor introduces the 5-(benzyloxy) group .

Carboxylic Acid Functionalization

-

The C2-carboxylic acid participates in coupling reactions (e.g., amide bond formation) using activating agents like DPPA (diphenylphosphoryl azide) .

-

Example Reaction :

Benzyloxy Group

-

Hydrogenolysis : The benzyl ether is cleaved under H₂/Pd-C to yield a phenol .

-

Acid/Base Stability : Stable under mild acidic (pH 1–3) or basic (pH 11–12) conditions .

Aminoethyl Side Chain

-

Alkylation/Acylation : The primary amine reacts with aldehydes (via reductive amination) or acyl chlorides to form secondary amines or amides .

Carboxylic Acid

-

Esterification : Forms methyl or tert-butyl esters using diazomethane or Boc anhydride .

-

Decarboxylation : Heating with Cu catalysts in quinoline removes CO₂, yielding 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole .

Reaction Conditions and Optimization

Stability and Handling Considerations

科学研究应用

Synthesis and Derivatives

The synthesis of 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. Derivatives of this compound have been studied for their biological activities, including:

- Antioxidant properties

- Anticancer activity

- Neuroprotective effects

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in various diseases:

- Cancer Research : Studies have shown that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, a study highlighted its effectiveness in inhibiting the proliferation of breast cancer cells through apoptosis induction .

- Neurodegenerative Diseases : Research indicates that compounds similar to this compound can protect neuronal cells from oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease .

Pharmacology

In pharmacological studies, this compound has been evaluated for:

- Receptor Binding : It has shown affinity for serotonin receptors, which might contribute to its neuroprotective effects. This interaction is significant for developing treatments for mood disorders .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in chronic inflammatory diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Activity | Demonstrated that the compound induces apoptosis in MCF-7 breast cancer cells. |

| Johnson & Lee, 2021 | Neuroprotection | Found that the compound protects SH-SY5Y neuroblastoma cells from oxidative damage. |

| Patel et al., 2022 | Pharmacological Profiling | Reported significant binding to serotonin receptors, indicating potential antidepressant properties. |

作用机制

The mechanism of action of 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with the active site of enzymes, while the benzyloxy group can enhance the compound’s binding affinity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

5-Benzyloxy-1H-indole-2-carboxylic Acid (Compound 15)

- Structure: Lacks the 3-aminoethyl group but retains the benzyloxy and carboxylic acid moieties.

- Synthesis : Produced via alkaline hydrolysis of methyl 5-benzyloxy-1H-indole-2-carboxylate (98% yield, mp 193–195°C) .

5-Chloro-1H-indole-2-carboxylic Acid Derivatives

Modifications at Position 3

5-(2-Methylsulfamoyl-ethyl)-1H-indole-2-carboxylic Acid (Naratriptan Intermediate)

- Structure : Features a sulfamoyl-ethyl group at position 5 instead of benzyloxy.

- Application : Intermediate in Naratriptan synthesis, a serotonin receptor agonist for migraines. The sulfamoyl group enhances receptor specificity .

- Comparison : The sulfamoyl group’s electronegativity contrasts with the benzyloxy’s lipophilicity, leading to divergent pharmacological profiles.

3-Formyl-1H-indole-2-carboxylic Acid Derivatives

- Example: 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid.

- Synthesis : Condensation of 3-formyl-indole-2-carboxylic acid with thiazolones under reflux (acetic acid, 3–5 h) .

- Key Feature: The formyl group enables conjugation with heterocycles, expanding bioactivity but reducing metabolic stability compared to the aminoethyl group.

Substituent Effects on Physical Properties

*Calculated based on formula C₁₈H₁₈N₂O₃.

生物活性

Overview

3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid is a compound belonging to the indole family, known for its diverse biological activities. This compound features an indole core, a carboxylic acid group at the 2-position, an aminoethyl group at the 3-position, and a benzyloxy group at the 5-position. Its structural characteristics suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves several key steps:

- Preparation of the Indole Core : The indole structure is synthesized from appropriate precursors.

- Introduction of Functional Groups : The benzyloxy group is added via nucleophilic substitution, while the aminoethyl group is introduced through a Mannich reaction.

- Carboxylation : The carboxylic acid functionality is introduced using carbon dioxide under specific conditions.

The molecular formula is and the molecular weight is approximately 310.35 g/mol .

Anticancer Properties

Research indicates that derivatives of indole compounds, including this compound, exhibit significant anticancer activity. In vitro studies have shown cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The mechanism of action may involve inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The aminoethyl group can form hydrogen bonds with active sites on enzymes, while the benzyloxy group may enhance binding affinity.

- Ionic Interactions : The carboxylic acid group can participate in ionic interactions, stabilizing the compound's binding to its target.

This multi-faceted interaction profile suggests that the compound may act as a versatile inhibitor or modulator within various biological pathways .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2-aminoethyl)-1H-indole-2-carboxylic acid | Lacks benzyloxy group | Reduced binding affinity |

| 5-(benzyloxy)-1H-indole-2-carboxylic acid | Lacks aminoethyl group | Limited hydrogen bonding |

| 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid | Methoxy instead of benzyloxy | Different electronic effects |

The combination of both aminoethyl and benzyloxy groups in this compound enhances its potential biological activity compared to its analogs .

Case Studies and Research Findings

Recent studies have explored various aspects of indole derivatives:

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of novel indole derivatives on breast cancer cell lines, highlighting their potential as HDAC inhibitors .

- Antimicrobial Mechanisms : Research has examined how structural modifications in indoles affect their antimicrobial mechanisms, providing insights into their mode of action against bacteria .

- Pharmacological Applications : Investigations into the activation of serotonin receptors suggest that compounds like this compound could be beneficial in treating disorders related to serotonin dysregulation .

常见问题

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the carboxylic acid and π-π stacking with the benzyl group .

- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) .

How can solubility challenges be addressed during formulation for in vivo studies?

Basic Research Question

- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility.

- Co-Solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for intravenous administration.

- Micellar Encapsulation : Employ poloxamers or liposomes to improve bioavailability .

What reaction conditions optimize the yield of the 5-benzyloxy substitution?

Advanced Research Question

- Base Selection : Use anhydrous K₂CO₃ in DMF at 80°C for 12 h to minimize side reactions.

- Protection/Deprotection : Protect the aminoethyl group with Boc before benzylation to prevent undesired alkylation .

- Monitor Progress : Track reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

How should researchers resolve contradictions in biological activity data between batches?

Advanced Research Question

- Purity Reassessment : Re-analyze batches via HPLC-MS to detect impurities (e.g., de-benzylated byproducts).

- Reproduce Synthesis : Repeat reactions under inert atmosphere (N₂/Ar) to rule out oxidation artifacts .

- Biological Replicates : Conduct dose-response assays in triplicate to confirm reproducibility .

What storage conditions are recommended to ensure compound stability?

Basic Research Question

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the carboxylic acid group .

How can the biological activity of this compound be contextualized within existing literature?

Advanced Research Question

- Comparative Analysis : Benchmark against structurally related indole-2-carboxamides (e.g., Zolmitriptan analogs) reported in kinase inhibition or neurotransmitter modulation studies .

- Mechanistic Studies : Perform Western blotting or qPCR to identify downstream signaling pathways affected by the compound .

What synthetic alternatives exist for introducing diverse benzyloxy analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。